molecular formula C19H24Br2Cl2N2O2 B2778343 1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185038-46-3

1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2778343
CAS No.: 1185038-46-3
M. Wt: 543.12
InChI Key: FYUOLUQMYCZAMK-UHFFFAOYSA-N
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Description

1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H24Br2Cl2N2O2 and its molecular weight is 543.12. The purity is usually 95%.
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Biological Activity

1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, identified by CAS number 1185038-46-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C19_{19}H24_{24}Br2_{2}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight: 543.1 g/mol
PropertyValue
CAS Number1185038-46-3
Molecular FormulaC19_{19}H24_{24}Br2_{2}Cl2_{2}N2_{2}O2_{2}
Molecular Weight543.1 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound's biological activity is primarily attributed to its structural components, which suggest interactions with various biological targets. The presence of the piperazine moiety is known for its affinity towards serotonin receptors, particularly the 5-HT receptor family. This interaction may contribute to its potential neuropharmacological effects.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antidepressant Activity : The piperazine derivative is associated with antidepressant effects through serotonin receptor modulation.
  • Anticancer Activity : Preliminary studies suggest cytotoxic properties against cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests possible neuroprotective properties.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various compounds against cancer cell lines using the MTT assay. While specific data on this compound were limited, related compounds demonstrated significant cytotoxicity against MDA-MB-231 and HT-29 cell lines, with mechanisms involving apoptosis induction being confirmed through morphological analysis .

Serotonin Receptor Interaction

Research has shown that piperazine derivatives can act as antagonists or agonists at serotonin receptors, influencing mood and anxiety disorders. The specific interactions of this compound with these receptors warrant further investigation to elucidate its therapeutic potential in psychiatric conditions .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulates serotonin receptors
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectivePotential protective effects in neurodegenerative models

Properties

IUPAC Name

1-(2,4-dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Br2N2O2.2ClH/c20-15-6-7-19(18(21)12-15)25-14-17(24)13-22-8-10-23(11-9-22)16-4-2-1-3-5-16;;/h1-7,12,17,24H,8-11,13-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUOLUQMYCZAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=C(C=C(C=C2)Br)Br)O)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Br2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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